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Compound of Interest

2-Bromo-3-
Compound Name:
(trifluoromethyl)pyridine

Cat. No.: B070544

An In-depth Technical Guide to 2-Bromo-3-
(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 2-Bromo-3-(trifluoromethyl)pyridine. It also details its
significance as a key building block in medicinal chemistry, supported by a plausible synthetic
protocol and an illustrative synthetic application.

Core Properties and Safety Data

2-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a
versatile intermediate in organic synthesis, particularly in the development of novel
pharmaceutical and agrochemical agents. Its trifluoromethyl group significantly influences its
chemical reactivity and the biological activity of its derivatives.

Physicochemical Properties

The key physicochemical data for 2-Bromo-3-(trifluoromethyl)pyridine are summarized in
the table below for easy reference.
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Property Value Reference(s)
CAS Number 175205-82-0 [1][2]
Molecular Formula CeH3BrFsN [1][3]
Molecular Weight 225.99 g/mol [1]
Appearance White to light yellow or brown 1]

solid, crystals, or powder
Melting Point 37-43 °C [1]
Boiling Point 165 °C at 23 mmHg

SMILES String

FC(F)(F)clccenclBr

[2]

InChl Key

OFGSIPQYQUVVPL-
UHFFFAOYSA-N

[1]

Safety and Handling

2-Bromo-3-(trifluoromethyl)pyridine is classified as a hazardous substance and requires

careful handling in a laboratory setting. Appropriate personal protective equipment (PPE),

including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be

conducted in a well-ventilated fume hood.

Hazard Classifications:

Skin Irritation

Acute Toxicity, Oral

Serious Eye Damage

Specific Target Organ Toxicity (Single Exposure)

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the

supplier.
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Spectroscopic Characterization

While a complete, published set of spectra for 2-Bromo-3-(trifluoromethyl)pyridine is not
readily available in the public domain, spectroscopic analysis is routinely performed by
suppliers.[2] The expected spectral characteristics are outlined below based on the analysis of
structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region,
corresponding to the three protons on the pyridine ring. The chemical shifts and coupling
patterns will be influenced by the electron-withdrawing effects of the bromine and
trifluoromethyl substituents.

e 13C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms
in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet
due to coupling with the three fluorine atoms.

e 1F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the
trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N
stretching vibrations of the pyridine ring. Additionally, strong absorption bands corresponding to
the C-F stretching of the trifluoromethyl group and the C-Br stretching will be present.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to
the presence of the bromine atom (7°Br and 8!Br isotopes in an approximate 1:1 ratio).
Fragmentation patterns will likely involve the loss of bromine, fluorine, and the trifluoromethyl

group.

Synthesis and Reactivity

Trifluoromethyl-substituted pyridines are important synthons in medicinal chemistry. Their
preparation often involves multi-step synthetic sequences.
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Plausible Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of 2-Bromo-3-
(trifluoromethyl)pyridine is not readily available in peer-reviewed literature. However, a
plausible multi-step synthesis can be devised based on established methods for the
preparation of related trifluoromethylpyridines, such as the one described in patent
CN109232399B for a similar isomer.[4]

A potential synthetic route could involve the following key transformations:

Nitration: Introduction of a nitro group onto a suitable pyridine precursor.

Substitution: Replacement of a labile group (e.g., a chloro group) with a trifluoromethyl
group, or building the trifluoromethylpyridine core from an appropriate precursor.

Reduction: Conversion of the nitro group to an amino group.

Sandmeyer Reaction: Diazotization of the amino group followed by bromination to install the
bromine atom at the desired position.

lllustrative Experimental Steps (based on the synthesis of a related compound[4]):

» Step 1: Amination. A solution of a suitable chloro-nitropyridine derivative in an organic
solvent would be reacted with an amine source.

e Step 2: Reduction. The resulting nitro compound would be reduced to the corresponding
amine, for example, using a reducing agent like iron in acetic acid or catalytic hydrogenation.

» Step 3: Diazotization and Bromination. The synthesized aminopyridine would be treated with
a diazotizing agent (e.g., sodium nitrite in an acidic medium) at low temperatures, followed
by the addition of a bromine source like copper(l) bromide to yield the final product.

Each step would require careful control of reaction conditions (temperature, solvent,
stoichiometry) and purification of the intermediates, typically by chromatography or
recrystallization.

Chemical Reactivity and Synthetic Applications
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The bromine atom at the 2-position of 2-Bromo-3-(trifluoromethyl)pyridine is susceptible to
displacement and can participate in various cross-coupling reactions, making it a valuable
handle for introducing molecular diversity.

Key Reactions:

o Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form
C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.[5]

e Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-
C triple bonds.

e Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds,
enabling the synthesis of substituted aminopyridines.[6]

These reactions are fundamental in modern drug discovery for the construction of complex
molecular scaffolds.

Application in Drug Development

2-Bromo-3-(trifluoromethyl)pyridine is a key building block for the synthesis of biologically
active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity,
and cell permeability of drug candidates.

Exemplary Synthetic Workflow: Synthesis of a
Hypothetical Kinase Inhibitor Core

The following diagram illustrates a potential synthetic workflow where 2-Bromo-3-
(trifluoromethyl)pyridine is utilized to synthesize a core structure found in many kinase
inhibitors. This workflow demonstrates the strategic use of palladium-catalyzed cross-coupling
reactions.
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Caption: Synthetic workflow for a hypothetical kinase inhibitor core.

This diagram illustrates a two-step sequence starting with a Suzuki coupling to introduce an

aryl group, followed by a Buchwald-Hartwig amination at a different position (assuming a

second reactive site on the aryl group introduced) to complete the core structure. This

highlights the modularity that 2-Bromo-3-(trifluoromethyl)pyridine offers in constructing

complex molecules.

Conclusion

2-Bromo-3-(trifluoromethyl)pyridine is a valuable and versatile building block for the

synthesis of complex organic molecules, particularly in the fields of pharmaceutical and
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agrochemical research. Its well-defined reactivity in cross-coupling reactions, combined with
the often-beneficial effects of the trifluoromethyl group on the properties of the final
compounds, makes it an important tool for medicinal chemists. This guide provides a
foundational understanding of its properties and synthetic utility to aid researchers in its
effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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